N-Butylamine-D11 dcl
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Overview
Description
N-Butylamine-D11 deuteriochloride: is a deuterated compound with the molecular formula CD3CD2CD2CD2ND2 DCl. It is a stable isotope-labeled version of n-butylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various applications, including studies in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-butylamine involves the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst. The reaction is carried out at temperatures ranging from 160 to 220°C and pressures between 0.3 to 0.8 MPa. The product is then distilled to obtain n-butylamine .
Industrial Production Methods: In industrial settings, n-butylamine is produced through the catalytic amination of alcohols. This method involves the use of n-butanol, ammonia, and hydrogen, with a catalyst to facilitate the reaction. The process is designed to be efficient, with high yields and low costs .
Chemical Reactions Analysis
Types of Reactions: N-Butylamine-D11 deuteriochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N-Butylamine-D11 can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Chemistry: N-Butylamine-D11 deuteriochloride is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling .
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .
Industry: N-Butylamine-D11 is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of N-Butylamine-D11 deuteriochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways. The compound’s effects are exerted through its participation in chemical reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
- Propyl-d7-amine
- Isopropyl-d7-amine
- Hexammine cobalt (III) chloride-d18
- Adamantane-d16
- p-Terphenyl-d14
Uniqueness: N-Butylamine-D11 deuteriochloride is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other similar compounds, it offers higher isotopic purity and stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C4H12ClN |
---|---|
Molecular Weight |
121.67 g/mol |
IUPAC Name |
(2H)chlorane;N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;/hD3 |
InChI Key |
ICXXXLGATNSZAV-CCVMVDGLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CCCCN.Cl |
Origin of Product |
United States |
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